molecular formula C22H27N3O5 B12125778 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B12125778
M. Wt: 413.5 g/mol
InChI Key: ASKJYRFEUKZQKF-UHFFFAOYSA-N
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Description

The compound 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazolinone derivative characterized by two key structural motifs:

  • A tetrahydrofuran-2-ylmethyl amino group at the 2-position, introducing a saturated oxygen-containing heterocycle that may improve solubility and metabolic stability compared to aromatic substituents .

Quinazolinones are recognized for their diverse pharmacological profiles, including anticancer and antimicrobial activities.

Properties

Molecular Formula

C22H27N3O5

Molecular Weight

413.5 g/mol

IUPAC Name

2-(oxolan-2-ylmethylamino)-7-(3,4,5-trimethoxyphenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H27N3O5/c1-27-19-9-14(10-20(28-2)21(19)29-3)13-7-17-16(18(26)8-13)12-24-22(25-17)23-11-15-5-4-6-30-15/h9-10,12-13,15H,4-8,11H2,1-3H3,(H,23,24,25)

InChI Key

ASKJYRFEUKZQKF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=NC(=NC=C3C(=O)C2)NCC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Tetrahydrofuran Moiety: This step involves the reaction of the quinazolinone intermediate with tetrahydrofuran-2-ylmethylamine under controlled conditions.

    Final Assembly: The final product is obtained through purification techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of catalysts and specific solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its potential bioactivity.

    Medicine: As a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: In the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The tetrahydrofuran moiety may enhance its binding affinity and selectivity, while the quinazolinone core could be responsible for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Implications

The following table compares the target compound with structurally related quinazolinone derivatives from the provided evidence:

Compound Name/ID Substituents (7-Position) Amino Group (2-Position) Key Structural Differences Potential Biological Implications
Target Compound 3,4,5-Trimethoxyphenyl Tetrahydrofuran-2-ylmethyl High methoxy density; cyclic ether Enhanced lipophilicity, possible kinase/tubulin targeting
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl Amino (-NH2) Single methoxy group Reduced binding affinity vs. trimethoxy analogs
2-[(2-Furylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one 4-Methoxyphenyl 2-Furylmethyl Aromatic furan vs. saturated tetrahydrofuran Altered metabolic stability; π-π interactions
7-(3-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one 3-Chlorophenyl 4-Methoxyphenylamino Electrophilic chloro substituent Potential toxicity risks; altered reactivity
2-[(4,7-Dimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one None (core modification) 4,7-Dimethylquinazolin-2-yl Methyl groups on quinazoline ring Increased steric hindrance; modified ADME

Key Observations

Substitution at the 7-Position: The 3,4,5-trimethoxyphenyl group in the target compound provides greater steric bulk and electron-donating capacity compared to mono-methoxy () or chloro-substituted () analogs. This may enhance interactions with hydrophobic binding pockets in biological targets .

Amino Group Modifications: The tetrahydrofuran-2-ylmethyl group in the target compound offers a balance between solubility (via oxygen) and conformational flexibility, contrasting with the rigid aromatic furan in or the planar quinazoline ring in . 4-Methoxyphenylamino () introduces an aniline moiety, which may participate in hydrogen bonding but lacks the cyclic ether’s metabolic advantages .

Research Findings and Hypotheses

While direct biological data for the target compound is absent in the provided evidence, structural comparisons suggest:

  • Enhanced Binding Potential: The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents (e.g., combretastatin analogs), implying possible antiproliferative activity .
  • Improved Pharmacokinetics : The tetrahydrofuranmethyl group may confer better metabolic stability than furan () or aniline () derivatives, as saturated ethers are less prone to oxidative degradation .
  • Synergistic Effects : The combination of trimethoxy and tetrahydrofuran groups could optimize both target affinity and drug-like properties, a hypothesis supported by docking studies on similar scaffolds (e.g., ’s AutoDock4 analysis) .

Data Tables

Table 1: Structural and Physicochemical Comparison

Property Target Compound
Molecular Formula C₂₃H₂₇N₃O₅ C₁₅H₁₅N₃O₂ C₂₁H₂₁N₃O₃ C₂₁H₁₈ClN₃O₂
Molecular Weight (g/mol) 433.48 269.30 363.41 379.84
LogP (Predicted) ~3.5 (high) ~1.8 ~2.9 ~3.2
Key Functional Groups 3,4,5-Trimethoxy, tetrahydrofuran 4-Methoxy, -NH2 4-Methoxy, furan 3-Chloro, 4-methoxyaniline

Biological Activity

The compound 2-[(tetrahydrofuran-2-ylmethyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one is a novel quinazoline derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18_{18}H24_{24}N2_{2}O3_{3}
  • Molecular Weight : 320.40 g/mol
  • CAS Number : Not available in current databases.

This compound features a tetrahydrofuran moiety, which enhances its solubility and biological interaction potential. The presence of methoxy groups on the phenyl ring is also significant, as these groups can influence the compound's pharmacological properties.

Antiproliferative Effects

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a similar quinazoline derivative demonstrated IC50_{50} values in the low micromolar range against human tumor cell lines, suggesting that our compound may also possess comparable activity .

Table 1: Antiproliferative Activity of Related Quinazoline Derivatives

Compound NameCell Line TestedIC50_{50} (µM)Reference
Compound AA5494.87
Compound BSW4803.50
Compound CHCC8277.00

The mechanism by which quinazoline derivatives exert their effects often involves the inhibition of specific kinases or enzymes involved in cell proliferation and survival. For example, studies have shown that quinazoline compounds can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase activity, leading to reduced phosphorylation of downstream signaling proteins such as Akt and ERK1/2 .

The proposed mechanism for our compound may involve:

  • Binding to Kinase Domains : The structural features allow it to fit into active sites of kinases.
  • Inhibition of Signal Transduction Pathways : By blocking key pathways that promote cell growth and survival.
  • Induction of Apoptosis : Evidence suggests that quinazoline derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.

Case Studies

  • Study on Anticancer Activity : A study conducted on a series of quinazoline derivatives found that substituents like methoxy groups significantly enhanced anticancer activity against breast cancer cell lines. The study concluded that the presence of these groups could improve binding affinity to target proteins .
  • In Vivo Efficacy : In vivo studies using xenograft models have shown promising results where quinazoline derivatives led to tumor regression, indicating their potential as effective therapeutic agents in oncology .

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